molecular formula C16H12Br2 B178296 2,7-Dibromo-4,5,9,10-tetrahydropyrene CAS No. 17533-36-7

2,7-Dibromo-4,5,9,10-tetrahydropyrene

Cat. No.: B178296
CAS No.: 17533-36-7
M. Wt: 364.07 g/mol
InChI Key: DECWZAKGNGDEQE-UHFFFAOYSA-N
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Description

2,7-Dibromo-4,5,9,10-tetrahydropyrene is a brominated derivative of tetrahydropyrene, an aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-4,5,9,10-tetrahydropyrene typically involves the bromination of 4,5,9,10-tetrahydropyrene. One common method includes the use of bromine in the presence of iron(III) chloride hydrate as a catalyst and water as a solvent. This reaction is conducted at room temperature overnight, resulting in a high yield of 99% . Another method involves brominating a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride for 2 hours, followed by extraction with water .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity, making the compound suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the pyrene ring enhance its reactivity, allowing for further functionalization. The compound’s electronic structure dictates its preferential reaction sites, facilitating the formation of various derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and the ability to undergo diverse functionalization reactions. Its bromine atoms provide a versatile platform for further chemical modifications, making it a valuable compound in synthetic chemistry and materials science .

Properties

IUPAC Name

2,7-dibromo-4,5,9,10-tetrahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECWZAKGNGDEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545083
Record name 2,7-Dibromo-4,5,9,10-tetrahydropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17533-36-7
Record name 2,7-Dibromo-4,5,9,10-tetrahydropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dibromo-4,5,9,10-tetrahydropyrene
Reactant of Route 2
2,7-Dibromo-4,5,9,10-tetrahydropyrene
Reactant of Route 3
2,7-Dibromo-4,5,9,10-tetrahydropyrene
Reactant of Route 4
2,7-Dibromo-4,5,9,10-tetrahydropyrene
Reactant of Route 5
2,7-Dibromo-4,5,9,10-tetrahydropyrene
Reactant of Route 6
2,7-Dibromo-4,5,9,10-tetrahydropyrene

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